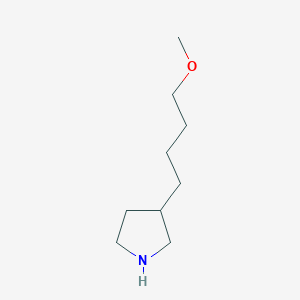

3-(4-Methoxybutyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Frameworks in Modern Chemical Science

The significance of the pyrrolidine framework stems from several key features. Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.gov This structural rigidity and stereochemical complexity make pyrrolidine derivatives ideal candidates for the design of enzyme inhibitors, receptor agonists or antagonists, and chiral catalysts. frontiersin.orgchemrxiv.orgresearchgate.net

Contextualization of 3-(4-Methoxybutyl)pyrrolidine within Pyrrolidine Derivative Research

While the pyrrolidine scaffold itself is well-established, the specific substitution pattern profoundly influences its properties and potential applications. Research into substituted pyrrolidines often focuses on the introduction of functional groups at various positions of the ring to modulate biological activity or other chemical characteristics. The C-3 position, in particular, has been a target for modifications aimed at exploring new chemical space. chemrxiv.orgacs.org

This compound represents a specific example of a 3-substituted pyrrolidine, featuring an alkoxyalkyl chain. The introduction of such a substituent can be expected to impact the molecule's lipophilicity, polarity, and conformational preferences. The methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets. The butyl chain provides a degree of flexibility and lipophilicity that can affect membrane permeability and binding to hydrophobic pockets in proteins.

The synthesis of 3-substituted pyrrolidines can be challenging, often requiring multi-step sequences or the use of advanced catalytic methods to achieve the desired regioselectivity and stereoselectivity. sci-hub.sechemrxiv.org Common strategies include the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors already bearing the desired substituent. nih.gov

Academic Research Aims and Scope for this compound Investigation

Given the absence of extensive specific research on this compound in the public domain, the academic research aims for its investigation can be extrapolated from the broader goals of pyrrolidine derivative research. researchgate.net A primary objective would be the development of efficient and stereoselective synthetic routes to access this compound and its analogs. This would involve exploring various synthetic strategies and optimizing reaction conditions.

A second major research aim would be the comprehensive characterization of its physicochemical properties. This would include determining its pKa, lipophilicity (logP), and conformational profile through a combination of experimental techniques and computational modeling.

The ultimate goal of academic investigation would be to explore the potential applications of this compound. Based on the known activities of other 3-substituted pyrrolidines, this could involve screening for biological activity in areas such as:

Central Nervous System (CNS) Disorders: Many pyrrolidine derivatives exhibit activity as ligands for various receptors and transporters in the brain. chemrxiv.org

Infectious Diseases: The pyrrolidine scaffold is found in a number of antibacterial and antiviral agents. researchgate.netnih.gov

Oncology: Certain substituted pyrrolidines have shown promise as anticancer agents. tandfonline.com

The scope of such an investigation would likely involve the synthesis of a library of related compounds with variations in the alkoxyalkyl chain to establish structure-activity relationships (SAR). This systematic approach would provide valuable insights into how modifications to the 3-substituent influence the compound's properties and biological activity.

Structure

3D Structure

Properties

CAS No. |

1220030-79-4 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(4-methoxybutyl)pyrrolidine |

InChI |

InChI=1S/C9H19NO/c1-11-7-3-2-4-9-5-6-10-8-9/h9-10H,2-8H2,1H3 |

InChI Key |

BPALFCFIOVGIKF-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCC1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxybutyl Pyrrolidine

Retrosynthetic Analysis of the 3-(4-Methoxybutyl)pyrrolidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.

The pyrrolidine (B122466) ring is a common structural motif in many natural products and pharmaceuticals. rsc.orgnih.gov Several strategies can be envisioned for the retrosynthesis of the this compound core. A primary disconnection approach would involve breaking one of the carbon-nitrogen bonds of the pyrrolidine ring. This leads to a linear amino alcohol or a related derivative, which could then be cyclized in a forward synthetic sense.

Another common strategy involves disconnecting two bonds of the ring, often leading to precursors for cycloaddition reactions. For instance, a [3+2] cycloaddition approach is a powerful method for constructing five-membered rings like pyrrolidines. mdpi.commdpi.comacs.org In this case, the pyrrolidine ring can be disconnected into a three-atom component (an azomethine ylide) and a two-atom component (an alkene).

| Disconnection Strategy | Precursors | Forward Synthetic Reaction |

| C-N Bond Cleavage | Linear amino alcohol or halide | Intramolecular cyclization |

| [3+2] Cycloaddition | Azomethine ylide and an alkene | 1,3-Dipolar cycloaddition |

The 4-methoxybutyl side chain can be introduced at different stages of the synthesis. One approach is to start with a precursor that already contains this side chain. For example, a substituted alkene could be used as the dipolarophile in a [3+2] cycloaddition, or a Grignard reagent derived from 4-methoxybutyl bromide could be used to open a suitable electrophilic precursor.

Alternatively, the side chain can be installed on a pre-formed pyrrolidine ring. This could involve the alkylation of a 3-substituted pyrrolidine derivative with a 4-methoxybutyl halide or a related electrophile. The choice of strategy depends on the availability of starting materials and the desired stereochemical outcome.

| Side Chain Incorporation Strategy | Key Reagents |

| Pre-incorporation | Alkene with 4-methoxybutyl group, Grignard reagent |

| Post-incorporation | 3-lithiopyrrolidine, 4-methoxybutyl halide |

Classical and Contemporary Approaches to Pyrrolidine Ring Construction

A variety of methods have been developed for the synthesis of the pyrrolidine ring system, ranging from classical cyclization reactions to modern catalytic processes.

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most efficient and stereoselective methods for constructing pyrrolidine rings. acs.orgmdpi.com

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. mdpi.com In the context of 3-substituted pyrrolidines, this reaction typically involves the reaction of an azomethine ylide with a substituted alkene. The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as by the choice of catalyst. rsc.orgacs.org For the synthesis of this compound, an alkene bearing the 4-methoxybutyl group would serve as the dipolarophile.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive intermediates in the synthesis of pyrrolidines. mdpi.comwikipedia.org They can be generated in situ from a variety of precursors, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, or the deprotonation of iminium salts. acs.orgwikipedia.org Once generated, the azomethine ylide can react with an alkene dipolarophile to form the pyrrolidine ring in a highly stereospecific manner. acs.orgwikipedia.org The reaction of an azomethine ylide with an appropriately substituted alkene is a viable and often stereocontrolled route to 3-substituted pyrrolidines. wikipedia.org

| Reaction | Reactants | Product |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Pyrrolidine |

Reductive Amination Strategies for Pyrrolidine Synthesis

Reductive amination stands as a cornerstone in the synthesis of cyclic amines, including pyrrolidines. This strategy typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ or subsequent reduction of the resulting imine or enamine intermediates. For the synthesis of 3-substituted pyrrolidines, a 1,4-dicarbonyl compound or a related synthetic equivalent is often employed.

While a direct synthesis of this compound via this method is not extensively documented in readily available literature, the general approach can be illustrated by the reaction of a suitably substituted 1,4-dicarbonyl precursor. The key starting material would be a 2-(4-methoxybutyl)-1,4-butanedial or a related keto-aldehyde. The synthesis would proceed via the following generalized scheme:

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| 2-(4-methoxybutyl)-1,4-dicarbonyl precursor | Ammonia (B1221849) or an ammonia source | Sodium cyanoborohydride or Catalytic Hydrogenation | This compound | General Principle nih.govresearchgate.net |

The reaction is typically carried out in a one-pot fashion, where the initial condensation to form the cyclic imine is followed by reduction. The choice of reducing agent is critical to avoid the reduction of the initial carbonyl groups before cyclization. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often favored due to their chemoselectivity for imines over ketones and aldehydes under mildly acidic conditions. harvard.edu Alternatively, catalytic hydrogenation over palladium or platinum catalysts can be employed. nih.gov

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization reactions provide a powerful and often stereocontrolled route to the pyrrolidine ring. These methods involve the formation of a carbon-nitrogen bond within a linear precursor that already contains the necessary atoms for the ring system.

A plausible intramolecular strategy for the synthesis of this compound would involve the cyclization of an appropriately functionalized amine. For instance, an aminoalkene or an amino alcohol can undergo intramolecular hydroamination or cyclization, respectively.

Intramolecular Hydroamination: This approach involves the addition of an N-H bond across a carbon-carbon double or triple bond. For the target molecule, a precursor such as N-protected-2-(4-methoxybutyl)pent-4-en-1-amine could be subjected to hydroamination conditions, typically using a transition metal catalyst.

| Substrate | Catalyst | Product | Reference |

| N-protected-2-(4-methoxybutyl)alkenylamine | Transition Metal Catalyst (e.g., Gold, Brønsted Acid) | N-protected-3-(4-methoxybutyl)pyrrolidine | General Principle nih.govnih.govmdpi.com |

The reaction can be catalyzed by a variety of metals, with gold and other late transition metals showing significant promise in promoting the cyclization of unactivated alkenes. mdpi.com Brønsted acids can also be effective catalysts for the cyclization of protected alkenylamines. nih.gov

Multicomponent Reaction Pathways to Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. Various MCRs have been developed for the construction of substituted pyrrolidines.

While a specific three-component reaction for the direct synthesis of this compound is not prominently described, analogous reactions for the formation of 3-alkylpyrrolidines suggest a potential pathway. For example, a [3+2] cycloaddition reaction between an azomethine ylide and an alkene can be a powerful tool. In the context of our target molecule, this could involve the reaction of an azomethine ylide with an alkene bearing the 4-methoxybutyl group.

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

| Aldehyde | Amino Acid | Alkene with 4-methoxybutyl group | (often not required or Lewis Acid) | This compound derivative | General Principle |

These reactions often proceed with high stereoselectivity, and the diversity of accessible starting materials allows for the generation of a wide range of substituted pyrrolidines.

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance.

Chiral Auxiliary-Mediated Approaches to Enantiopure Pyrrolidines

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

For the synthesis of enantiopure 3-alkylpyrrolidines, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule, influencing the stereoselectivity of the cyclization step. For instance, a chiral auxiliary derived from a natural product like proline or a readily available chiral amine could be employed.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| Evans' Oxazolidinones | Alkylation of enolates | >95% | General Principle |

| SAMP/RAMP Hydrazones | Alkylation of enolates | >95% | General Principle |

While specific examples for this compound are scarce, the general principle involves the diastereoselective formation of the pyrrolidine ring, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity with only a small amount of a chiral catalyst. The asymmetric hydrogenation of substituted pyrroles is a well-established method for the synthesis of chiral pyrrolidines.

A potential route to enantiomerically enriched this compound would involve the synthesis of 3-(4-Methoxybutyl)pyrrole, followed by asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands.

| Substrate | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

| 3-Alkylpyrrole | Rhodium-based catalysts with chiral ligands | High | General Principle |

| N-Boc-3-alkylpyrrole | Ruthenium-based catalysts with chiral ligands | >90% | General Principle |

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Biocatalytic or Enzymatic Pathways for Pyrrolidine Derivatives

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. The application of biocatalysis in the synthesis of chiral amines and heterocycles is a rapidly growing field.

Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of chiral pyrrolidines. A biocatalytic approach to this compound could involve the asymmetric reduction of a corresponding cyclic imine precursor.

| Enzyme Class | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines | Often >99% | General Principle |

The development of engineered enzymes with tailored substrate specificities and stereoselectivities offers a promising avenue for the efficient and environmentally friendly synthesis of enantiopure this compound.

Functional Group Interconversions and Installation of the Methoxybutyl Moiety

The creation of the 4-methoxybutyl side chain on the pyrrolidine ring is a key challenge that can be addressed through two primary phases: the elaboration of the four-carbon chain at the C3 position and the subsequent introduction of the terminal methoxy (B1213986) group. This typically involves an initial carbon-carbon bond-forming reaction followed by an etherification step.

The final step in the synthesis of this compound is the conversion of a terminal hydroxyl group on the butyl side chain to a methoxy ether. The Williamson ether synthesis is the most classic and widely applied method for this transformation masterorganicchemistry.comfrancis-press.combyjus.comwikipedia.org. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or another suitable leaving group masterorganicchemistry.combyjus.comwikipedia.org.

In a typical procedure, the precursor, N-Boc-3-(4-hydroxybutyl)pyrrolidine, is treated with a strong base to deprotonate the terminal hydroxyl group, forming a potent nucleophilic alkoxide. Sodium hydride (NaH) is a common choice for this step as it irreversibly deprotonates the alcohol. The resulting alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Since the reaction occurs at a primary carbon, the SN2 pathway is highly favored, leading to high yields of the desired ether with minimal competing elimination reactions masterorganicchemistry.comorganicchemistrytutor.com.

The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion byjus.com.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Precursor | Base | Methylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-3-(4-hydroxybutyl)pyrrolidine | NaH | CH₃I | THF | 0 to 25 | >90 (estimated) |

Data is synthesized from general knowledge of the Williamson ether synthesis on primary alcohols.

The introduction of the four-carbon chain at the 3-position of the pyrrolidine ring is a critical step that can be achieved through several robust synthetic methods. The choice of method often depends on the availability of starting materials and the desired control over stereochemistry.

A highly effective approach involves the use of organometallic reagents, such as a Grignard reagent, reacting with N-Boc-3-pyrrolidinone nih.gov. For instance, the addition of a Grignard reagent like (4-methoxybutyl)magnesium bromide to N-Boc-3-pyrrolidinone would form a tertiary alcohol. This intermediate could then undergo dehydration to an alkene, followed by hydrogenation to yield the desired saturated this compound. A more controlled approach would involve using a Grignard reagent with a protected alcohol, such as (4-(tert-butyldimethylsilyloxy)butyl)magnesium bromide, which after the initial addition and a subsequent dehydration/hydrogenation sequence, would yield a protected alcohol ready for deprotection and methylation.

Another powerful strategy is the Wittig reaction. This involves the reaction of N-Boc-3-pyrrolidinone with a phosphonium (B103445) ylide, for example, the ylide generated from (4-hydroxybutyl)triphenylphosphonium bromide. This would generate an alkene, N-Boc-3-(4-hydroxybutylidene)pyrrolidine, which can then be hydrogenated (e.g., using H₂ over a Palladium catalyst) to give N-Boc-3-(4-hydroxybutyl)pyrrolidine, the direct precursor for the etherification step.

Advanced cross-coupling strategies also offer a modern and versatile route. Palladium-catalyzed reactions, in particular, have been developed for the C-H functionalization of saturated heterocycles. These methods can directly couple a pyrrolidine C-H bond with an alkyl halide. While often focused on the C2 or C5 positions, methods for C3 functionalization are emerging. For example, a directed C-H activation approach or the use of a 3-halopyrrolidine derivative in a Kumada or Suzuki-Miyaura coupling with an appropriate organometallic reagent of the methoxybutyl chain could be employed organic-chemistry.orgnih.govrsc.org.

Table 2: Comparison of Strategies for Butyl Chain Installation on N-Boc-3-pyrrolidinone

| Method | Reagent(s) | Intermediate(s) | Key Steps |

|---|---|---|---|

| Grignard Reaction | (4-OR-butyl)MgBr | Tertiary alcohol, alkene | Addition, Dehydration, Hydrogenation |

| Wittig Reaction | Ph₃P=CH(CH₂)₃OR | Alkene | Ylide formation, Olefination, Hydrogenation |

R represents a protecting group or a methyl group.

Reaction Condition Optimization and Yield Enhancement Studies in this compound Synthesis

For the installation of the butyl chain via methods like the Grignard or Wittig reactions, optimization involves careful control of temperature, stoichiometry of reagents, and choice of solvent to minimize side reactions and maximize conversion. For instance, in Grignard reactions, low temperatures (e.g., -78 °C to 0 °C) are often employed to enhance selectivity and prevent enolization of the starting ketone.

In modern cross-coupling reactions, yield enhancement is heavily dependent on the catalytic system. Optimization studies for palladium-catalyzed C-H functionalization of aliphatic amines often involve screening a panel of ligands, oxidants, and additives. For example, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the efficiency of the catalytic cycle. Similarly, additives like pivalic acid have been shown to facilitate the C-H activation step, leading to improved yields.

In the Williamson etherification step, while generally high-yielding, optimization can further enhance efficiency and purity. The choice of base is critical; for sterically unhindered primary alcohols, NaH in THF is highly effective. However, for more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) with a phase-transfer catalyst in a two-phase system can be used to minimize side reactions. Temperature control is also important; while room temperature is often sufficient, gentle heating (50-60 °C) can accelerate the reaction, but excessive heat may promote elimination side reactions if secondary halides were used as the electrophile byjus.com.

Table 3: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameter to Optimize | Rationale for Optimization | Potential Improvement |

|---|---|---|---|

| C-C Bond Formation | Catalyst/Ligand (for cross-coupling) | Improve catalytic turnover, enhance selectivity. | Higher yield, better regioselectivity. |

| Solvent | Influence solubility and reactivity of intermediates. | Increased reaction rate and yield. | |

| Temperature | Control reaction rate vs. side reactions (e.g., elimination). | Higher purity of the desired product. | |

| Etherification | Base Strength | Ensure complete deprotonation without side reactions. | Cleaner reaction profile, higher conversion. |

| Leaving Group (e.g., I vs. Br vs. OTs) | I⁻ is a better leaving group than Br⁻, can increase rate. | Faster reaction times, milder conditions. |

By systematically evaluating these parameters, a robust and high-yielding synthetic route to this compound can be established.

Chemical Transformations and Reactivity of 3 4 Methoxybutyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Center

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. chemicalbook.com This characteristic is the foundation for a variety of chemical transformations, allowing for the straightforward introduction of diverse functional groups.

The nucleophilicity of the pyrrolidine nitrogen facilitates reactions with electrophiles such as alkyl and acyl halides. chemicalbook.com

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, typically through the reaction of the pyrrolidine with an alkyl halide. This process converts the secondary amine into a tertiary amine. For instance, the reaction of a pyrrolidine with an appropriate electrophile is a key step in the synthesis of various pharmaceutical compounds. nih.gov

N-Acylation: The introduction of an acyl group to the nitrogen atom forms an amide linkage. This is one of the most fundamental and widely utilized reactions in organic chemistry. researchgate.net It is commonly achieved by reacting the amine with acylating agents like acid chlorides or acid anhydrides. researchgate.netsciforum.net These reactions are often performed in the presence of a base to neutralize the acidic byproduct. The resulting amides are crucial components in many molecular structures. researchgate.net

A variety of coupling reagents have been developed to facilitate efficient N-acylation, particularly in peptide synthesis, including phosphonium (B103445) and uronium salts. arkat-usa.org

Building upon N-acylation, the pyrrolidine nitrogen can react with a range of electrophiles to form stable and functionally diverse products.

Amides: As discussed, amide bonds are formed with carboxylic acids or their derivatives.

Carbamates: These are typically synthesized by reacting the pyrrolidine with a chloroformate or an isocyanate. Carbamates often serve as protecting groups for amines in multi-step syntheses.

Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents. In one example, various 3,4-disubstituted pyrrolidine sulfonamides were synthesized as potential inhibitors of the glycine (B1666218) transporter-1. nih.gov

| Reaction Type | Reagent Class | Functional Group Formed |

| N-Alkylation | Alkyl Halide | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

| Carbamate Formation | Chloroformate/Isocyanate | Carbamate |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide |

Further reaction at the nitrogen center can lead to the formation of quaternary ammonium (B1175870) salts or amine oxides.

Quaternization: The N-alkylation of the tertiary amine resulting from an initial alkylation reaction leads to a positively charged quaternary ammonium salt. chemicalbook.com This transformation alters the electronic and solubility properties of the molecule significantly.

Amine Oxide Formation: The nitrogen atom can be oxidized to form an N-oxide, typically using an oxidizing agent like hydrogen peroxide or a peroxy acid. In the synthesis of some pyrrolidine nitroxides, a related transformation involves the reductive cyclization of γ-nitroketones to form pyrroline (B1223166) N-oxides, which are then converted to the target nitroxides. nih.gov

Functionalization and Derivatization of the Pyrrolidine Ring System

Beyond the reactivity of the nitrogen, the C-H bonds of the pyrrolidine ring itself can be targeted for functionalization, although these transformations are often more complex.

Directing the functionalization of specific C-H bonds on a saturated ring like pyrrolidine is a significant challenge in synthetic chemistry. Modern methods, however, are emerging to address this. Intramolecular C-H amination, for example, has been achieved using copper-catalyzed reactions to synthesize pyrrolidines from N-fluoride amides, demonstrating the feasibility of forming C-N bonds from C-H precursors. acs.org Iron-catalyzed intermolecular C-H amination using aryl azides is another strategy that has been developed for late-stage functionalization of complex molecules. organic-chemistry.org While specific examples involving 3-(4-methoxybutyl)pyrrolidine are not prevalent, these general strategies represent potential pathways for its derivatization.

The pyrrolidine ring is generally stable but can undergo ring-opening or rearrangement reactions under specific conditions. For example, photoredox catalysis in the presence of a Lewis acid has been shown to enable the selective cleavage of the C-N bond in N-acyl pyrrolidines. nih.gov This method allows the conversion of the pyrrolidine framework into different acyclic structures or its expansion into larger rings. nih.gov Another approach involves the reaction of alkylidenecyclopropyl ketones with amines, which proceeds through a ring-opening cyclization mechanism to form substituted pyrroles. organic-chemistry.org While these reactions demonstrate the potential to manipulate the pyrrolidine core, specific applications to this compound have not been detailed in the surveyed literature.

Electrophilic and Nucleophilic Substitutions on Substituted Pyrrolidines

The pyrrolidine ring, being a saturated heterocycle, does not undergo electrophilic aromatic substitution in the manner of pyrrole. Instead, its reactivity is dominated by the nucleophilicity of the nitrogen atom and the potential for substitution at the carbon atoms of the ring, although the latter is less common and typically requires activation.

Nucleophilic Substitution at the Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is a nucleophilic center. As a secondary amine, it readily reacts with a variety of electrophiles. The presence of the 3-(4-methoxybutyl) substituent, being an electron-donating alkyl group, is expected to slightly increase the electron density at the nitrogen, thereby enhancing its nucleophilicity compared to an unsubstituted pyrrolidine. Reactions at the nitrogen are common and include alkylation, acylation, and sulfonylation to form the corresponding N-substituted pyrrolidine derivatives. For instance, reaction with an alkyl halide (R-X) would yield a tertiary amine, while reaction with an acyl chloride (RCOCl) or a sulfonyl chloride (RSO₂Cl) would produce the corresponding amide or sulfonamide, respectively.

Electrophilic and Nucleophilic Substitution at the Ring Carbons: Direct electrophilic or nucleophilic substitution on the carbon atoms of a saturated pyrrolidine ring is generally challenging due to the unactivated nature of the C-H bonds. However, functionalization can be achieved under specific conditions. For instance, radical halogenation could potentially introduce a halogen atom onto the ring, which could then serve as a leaving group for subsequent nucleophilic substitution. libretexts.org The position of substitution would be influenced by the directing effects of the existing substituent. The 3-(4-methoxybutyl) group may sterically hinder attack at the C-3 and C-4 positions.

In some cases, ring-opening and subsequent recyclization reactions can be a pathway to substituted pyrrolidines. acs.org However, for a pre-formed 3-substituted pyrrolidine like this compound, reactions are more likely to occur at the nitrogen or the side chain.

Reactions Involving the 4-Methoxybutyl Side Chain

The 4-methoxybutyl side chain provides several avenues for chemical transformation, including cleavage of the ether bond, modifications of the alkyl chain, and functionalization at the terminal methyl group.

The methoxy (B1213986) group on the side chain is an ether linkage, which can be cleaved under strongly acidic conditions or with specific reagents. masterorganicchemistry.com The most common method for cleaving alkyl methyl ethers is treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comnih.govnih.govgvsu.edu

Reaction with BBr₃ is particularly effective for cleaving ethers to yield an alcohol and an alkyl bromide. nih.govgvsu.edupearson.com In the case of this compound, treatment with BBr₃ would be expected to cleave the methyl-oxygen bond, leading to the formation of 3-(4-hydroxybutyl)pyrrolidine and methyl bromide. This is because the reaction proceeds via a mechanism where the boron coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the less sterically hindered methyl group. nih.gov

An alternative to complete cleavage is an exchange reaction. Under certain conditions, the methoxy group could potentially be exchanged for another alkoxy group, although this is a less common transformation for simple alkyl ethers.

The alkyl portion of the 4-methoxybutyl side chain is generally resistant to mild oxidation and reduction. However, under more forceful conditions, transformations can occur.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl chains. pearson.comunizin.orglumenlearning.compressbooks.publibretexts.org However, the conditions required are often harsh and may also affect the pyrrolidine ring. Given the presence of the ether oxygen, oxidation might be complex. A more controlled oxidation could potentially be achieved at the carbon adjacent to the ether oxygen, although this is not a typical reaction for simple ethers. A more likely scenario for oxidation would be at the benzylic position if an aromatic ring were present on the side chain. lumenlearning.compressbooks.publibretexts.org In the absence of such activation, selective oxidation of the alkyl chain without affecting the pyrrolidine ring would be challenging.

Reduction: The alkyl chain is already in a reduced state and is therefore unreactive towards most reducing agents. However, if any part of the side chain were to contain a reducible functional group (e.g., a carbonyl or a double bond), it could be selectively reduced. For the existing 4-methoxybutyl side chain, reduction is not a typical reaction. The pyrrolidine ring itself is also generally resistant to further reduction under standard catalytic hydrogenation conditions. wordpress.com

Functionalization of the terminal methyl group of the butyl chain is a challenging but synthetically valuable transformation.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can be used to introduce a halogen at an unactivated C-H bond. libretexts.org While this reaction is often most selective at allylic or benzylic positions, it can also occur at terminal methyl groups, albeit typically with lower selectivity. libretexts.org The reaction would proceed via a radical chain mechanism, leading to a mixture of halogenated products, with some preference for the terminal position due to statistical factors.

Hydroxylation: Direct hydroxylation of a terminal, unactivated C-H bond is a difficult transformation to achieve selectively with standard chemical reagents. Biocatalytic methods using specific enzymes, such as cytochrome P450 monooxygenases, are known to perform such selective hydroxylations on alkyl chains. nih.gov Certain platinum-based catalytic systems have also shown promise for the terminal hydroxylation of aliphatic C-H bonds using molecular oxygen as the oxidant. nih.gov These advanced methods could potentially be applied to introduce a hydroxyl group at the terminal position of the 4-methoxybutyl side chain.

Metallation: Direct metallation of an unactivated terminal methyl group is also challenging. It typically requires the use of very strong bases, such as organolithium reagents in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The acidity of the terminal C-H bonds is very low, making this a difficult deprotonation to achieve. The resulting organometallic species could then be trapped with various electrophiles to introduce a range of functional groups at the terminal position.

Theoretical and Computational Studies on 3 4 Methoxybutyl Pyrrolidine

Conformational Analysis and Energy Landscapes

The conformational flexibility of 3-(4-methoxybutyl)pyrrolidine is primarily determined by the puckering of the pyrrolidine (B122466) ring and the rotational freedom of the 4-methoxybutyl side chain. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface and identifying the most stable conformers.

The pyrrolidine ring is not planar and exists in a continuous range of puckered conformations, which can be described by two primary forms: the envelope (or twist) and the half-chair conformations. These puckering modes are characterized by the out-of-plane displacement of one or two carbon atoms. For a 3-substituted pyrrolidine, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position, leading to different energy states.

| Conformer | Substituent Position | Relative Energy (kcal/mol) - Representative |

| A | Pseudo-equatorial | 0.0 (most stable) |

| B | Pseudo-axial | 1.5 - 3.0 |

Note: The relative energy values are representative and based on computational studies of 3-alkyl-substituted pyrrolidines. The exact values for this compound would require specific calculations.

The 4-methoxybutyl side chain introduces additional degrees of rotational freedom, further complicating the conformational landscape. The torsion angles around the C-C and C-O bonds of the side chain lead to a multitude of possible conformers. The methoxy (B1213986) group (-OCH₃) can act as a hydrogen bond acceptor, potentially interacting with the pyrrolidine N-H group, which could stabilize certain folded conformations.

Computational modeling would be necessary to fully explore the energy landscape arising from the interplay between the pyrrolidine ring puckering and the side chain's orientation. It is anticipated that the lowest energy conformers would exhibit an extended side chain to minimize steric hindrance, with the pyrrolidine ring in a pucker that accommodates the side chain in a pseudo-equatorial position.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring due to the presence of the lone pair of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the C-N and C-C bonds. The presence of the oxygen atom in the methoxy group might have a minor contribution to the HOMO, slightly delocalizing the electron density.

An electrostatic potential (ESP) map would visually represent the charge distribution. The most negative potential (red regions) would be concentrated around the nitrogen and oxygen atoms, indicating their nucleophilic character. The hydrogen atom on the nitrogen and the hydrogens on the carbons adjacent to the heteroatoms would exhibit a more positive potential (blue regions), highlighting their electrophilic character.

| Molecular Orbital | Expected Localization | Representative Energy (eV) |

| HOMO | Nitrogen lone pair (pyrrolidine) | -8.5 to -9.5 |

| LUMO | Antibonding orbitals of the ring | 1.5 to 2.5 |

| HOMO-LUMO Gap | - | 10.0 to 12.0 |

Note: These energy values are estimations based on DFT calculations of similar aliphatic amines and ethers. Specific calculations are required for precise values for this compound.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of molecules.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular conformation. Therefore, a weighted average of the chemical shifts of the most stable conformers is often used to obtain a more accurate prediction.

For this compound, the following are expected trends in the predicted ¹³C NMR spectrum:

The carbons of the pyrrolidine ring will appear in the range of 25-60 ppm.

The carbon atom C3, bearing the side chain, will be shifted downfield compared to the unsubstituted pyrrolidine.

The carbons of the butyl chain will show characteristic shifts, with the carbon attached to the oxygen atom being the most downfield (around 70 ppm).

The methoxy carbon will appear at approximately 59 ppm.

| Atom | Predicted ¹³C Chemical Shift (ppm) - Representative |

| Pyrrolidine C2, C5 | ~47 |

| Pyrrolidine C3 | ~35-40 |

| Pyrrolidine C4 | ~25-30 |

| Butyl C1' | ~30-35 |

| Butyl C2' | ~28-33 |

| Butyl C3' | ~25-30 |

| Butyl C4' (CH₂-O) | ~70-75 |

| Methoxy (O-CH₃) | ~58-60 |

Note: These are representative chemical shift ranges based on known values for substituted pyrrolidines and alkoxyalkanes. Accurate predictions require specific DFT calculations.

Theoretical calculations of vibrational frequencies can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra. These calculations are performed by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Key predicted vibrational frequencies for this compound would include:

N-H stretch: A characteristic band around 3300-3400 cm⁻¹, which may be broadened due to hydrogen bonding.

C-H stretches: Multiple bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

C-O-C stretch: A strong band in the 1150-1085 cm⁻¹ region, characteristic of the ether linkage.

N-H bend: A band in the 1590-1650 cm⁻¹ region.

C-N stretch: A band in the 1250-1020 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) - Representative |

| N-H Stretch | 3300 - 3400 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend | 1590 - 1650 |

| C-O-C Asymmetric Stretch | 1150 - 1085 |

| C-N Stretch | 1250 - 1020 |

Note: These are general frequency ranges for the respective functional groups. The precise frequencies and intensities would be obtained from a DFT frequency calculation for the specific molecule.

Reaction Mechanism Elucidation via Advanced Computational Methods

Detailed elucidation of reaction mechanisms for this compound using advanced computational methods is not available in published literature.

Transition State Analysis for Key Synthetic Pathways

There is no published research containing a transition state analysis for the key synthetic pathways of this compound. Such an analysis would typically involve locating the transition state geometries and frequencies for the steps involved in its synthesis, but this work has not been reported.

Energetics and Kinetics of Chemical Transformations

Specific data on the energetics (e.g., reaction enthalpies, activation energies) and kinetics of the chemical transformations of this compound are not documented in scientific literature. Consequently, no data tables can be generated on this topic.

Applications of 3 4 Methoxybutyl Pyrrolidine As a Synthetic Intermediate

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral pyrrolidines are invaluable scaffolds in asymmetric synthesis, serving as both chiral auxiliaries and organocatalysts. mdpi.comnih.gov The stereochemistry at the C-3 position of a pyrrolidine (B122466) ring can effectively control the stereochemical outcome of a wide range of chemical transformations. organic-chemistry.org While no studies have specifically detailed the use of enantiomerically pure 3-(4-Methoxybutyl)pyrrolidine, the principles of asymmetric synthesis suggest its potential value.

Should chiral this compound be accessible, it could be employed in a similar fashion to other 3-substituted pyrrolidines. For instance, it could be incorporated into chiral ligands for metal-catalyzed reactions or used to create chiral auxiliaries that direct stereoselective alkylations, additions, or cycloadditions on an attached substrate. The methoxybutyl side chain, with its flexible nature and potential for coordination, could offer unique steric and electronic properties that influence the diastereoselectivity or enantioselectivity of a reaction. The synthesis of such chiral pyrrolidines often starts from readily available chiral precursors like proline or employs asymmetric catalytic methods. mdpi.comnih.gov

Role in the Construction of Complex Polycyclic and Heterocyclic Systems

The pyrrolidine nucleus is a frequent component of complex polycyclic and heterocyclic natural products and therapeutic agents. nih.gov Synthetic strategies often involve the construction of the pyrrolidine ring or its functionalization at various positions to build up molecular complexity. A 3-substituted pyrrolidine like this compound could serve as a key intermediate in the synthesis of such complex molecules.

The 4-methoxybutyl side chain offers a versatile handle for further chemical modifications. The methoxy (B1213986) group could be cleaved to reveal a hydroxyl group, which could then be used for cyclization reactions to form fused or spirocyclic ring systems. Alternatively, the alkyl chain itself could participate in radical or transition-metal-catalyzed C-H activation/functionalization reactions to forge new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of intricate molecular frameworks. The nitrogen atom of the pyrrolidine ring can also be a site for annulation reactions, where additional rings are built onto the existing heterocyclic core.

Design and Application in Ligand Chemistry for Catalysis

Pyrrolidine-based ligands have proven to be highly effective in a multitude of catalytic asymmetric reactions. mdpi.com The stereodefined pyrrolidine scaffold provides a rigid backbone that, when appropriately substituted, creates a well-defined chiral environment around a metal center. While there are no specific reports on ligands derived from this compound, its structural features suggest potential in this area.

The nitrogen atom of the pyrrolidine can be readily functionalized to introduce phosphine, amine, or other coordinating groups, transforming the pyrrolidine into a bidentate or tridentate ligand. The 4-methoxybutyl side chain could play a non-innocent role in catalysis. The ether oxygen could potentially act as a hemilabile coordinating group, transiently binding to the metal center and influencing the catalytic cycle. This hemilability can be advantageous in certain catalytic processes by stabilizing intermediates or promoting product release. The steric bulk and conformational flexibility of the side chain would also impact the ligand's coordination geometry and, consequently, the selectivity of the catalyst.

Precursor for Structurally Diverse Nitrogen-Containing Compounds

As a functionalized secondary amine, this compound can serve as a versatile precursor for a wide array of other nitrogen-containing compounds. The nucleophilic nature of the pyrrolidine nitrogen allows for straightforward reactions with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to yield N-substituted derivatives with diverse functionalities. researchgate.net

Furthermore, the 4-methoxybutyl side chain provides an additional site for chemical manipulation. As mentioned, cleavage of the methoxy ether would yield a primary alcohol. This alcohol could then be oxidized to an aldehyde or a carboxylic acid, opening up a vast landscape of subsequent chemical transformations, including reductive aminations, esterifications, and amide bond formations. These transformations would allow for the synthesis of a library of structurally diverse compounds originating from the common this compound scaffold, which could be valuable for applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies for Pyrrolidine Derivatives

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of 3-(4-Methoxybutyl)pyrrolidine. Unlike nominal mass spectrometry, HRMS provides the high-resolution mass of the molecular ion, often with sub-part-per-million (ppm) accuracy. This level of precision allows for the determination of the elemental composition of the parent molecule and its fragments, thereby confirming the chemical formula C9H19NO.

In a typical analysis, the compound would be introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that minimize fragmentation and preserve the molecular ion. The resulting high-resolution mass spectrum would be analyzed for the protonated molecule [M+H]+.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation and impurity profiling. Through collision-induced dissociation (CID), the precursor ion of this compound is fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a wealth of structural information, confirming the connectivity of the pyrrolidine (B122466) ring and the 4-methoxybutyl side chain. This technique is also highly sensitive for detecting and identifying potential process-related impurities or degradation products, even at trace levels.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Elemental Composition |

| [M+H]+ | 158.1545 | 158.1543 | -1.26 | C9H20NO+ |

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural and stereochemical characterization of this compound.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the identification of protons that are connected through bonds. For this compound, COSY would be used to trace the spin systems within the pyrrolidine ring and the methoxybutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is instrumental in assigning the ¹³C chemical shifts based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection between the pyrrolidine ring and the 4-methoxybutyl substituent, as well as the position of the methoxy (B1213986) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the stereochemistry and conformation of the molecule. It detects through-space interactions between protons that are in close proximity. For this compound, NOESY can be used to determine the relative stereochemistry at the C3 position by observing correlations between the proton at C3 and other protons on the pyrrolidine ring.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 2.95 (m) | 54.2 | C4, C5 |

| 3 | 2.10 (m) | 38.5 | C2, C4, C1' |

| 4 | 1.85 (m), 1.60 (m) | 30.1 | C2, C3, C5 |

| 5 | 3.10 (m) | 46.8 | C3, C4 |

| 1' | 1.45 (m) | 35.7 | C3, C2', C3' |

| 2' | 1.30 (m) | 25.9 | C1', C3', C4' |

| 3' | 1.55 (m) | 29.8 | C1', C2', C4' |

| 4' | 3.40 (t) | 72.5 | C2', C3', OCH3 |

| OCH3 | 3.30 (s) | 58.6 | C4' |

Dynamic NMR for Elucidating Conformational Exchange Processes

The pyrrolidine ring is not planar and can exist in various envelope and twisted conformations that can interconvert. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence of the signals. Analysis of the DNMR data can provide thermodynamic and kinetic parameters for the conformational inversion of the pyrrolidine ring.

Chromatographic Method Development for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological properties.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation of chiral compounds. The development of a robust chiral HPLC method for this compound would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers. The detector, usually a UV detector, would be set to a wavelength where the compound exhibits sufficient absorbance.

Table 3: Exemplary Chiral HPLC Method Parameters for the Enantiomeric Separation of this compound

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pyrrolidine derivatives. google.com Due to the polarity of the secondary amine in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

The derivatized compound can then be analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for identification. For chiral analysis, a chiral GC column can be employed to separate the enantiomers of the derivatized compound. The use of GC-MS allows for both the quantification of the compound and the confirmation of its identity based on its mass spectrum.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of molecules, providing a detailed profile of the functional groups present. The resulting spectra are unique to the molecule, serving as a "molecular fingerprint" that allows for its identification.

The key functional groups within this compound are the secondary amine of the pyrrolidine ring, the ether linkage (-O-CH₃), and the alkane framework of the butyl chain and the ring. Each of these groups exhibits characteristic absorption or scattering bands.

Expected Vibrational Frequencies for this compound:

N-H Vibrations: The secondary amine of the pyrrolidine ring is expected to show a moderate to weak N-H stretching vibration in the FTIR spectrum, typically in the range of 3300-3500 cm⁻¹. This peak can sometimes be broad due to hydrogen bonding. The N-H bending vibration is anticipated to appear in the 1550-1650 cm⁻¹ region. In studies of pyrrolidine itself, N-H related transitions have been extensively analyzed.

C-H Vibrations: The aliphatic C-H stretching vibrations from the butyl group and the pyrrolidine ring will produce strong, sharp peaks in the 2850-3000 cm⁻¹ region of both FTIR and Raman spectra. The C-H bending (scissoring and rocking) vibrations for the CH₂ groups are expected in the 1440-1480 cm⁻¹ range.

C-O Ether Stretching: The most characteristic vibration for the ether functional group is the asymmetric C-O-C stretching, which gives rise to a strong, prominent band in the FTIR spectrum. For dialkyl ethers, this band is typically found between 1050 and 1150 cm⁻¹. The corresponding symmetric stretch is usually weak in the FTIR spectrum but may be more prominent in the Raman spectrum.

C-N Stretching: The stretching vibrations of the C-N bond within the pyrrolidine ring are expected to appear in the 1020-1250 cm⁻¹ region. These bands can be of variable intensity.

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light due to changes in dipole moment, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the molecule's polarizability. Symmetrical, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR. For instance, the symmetric C-O-C stretch and certain skeletal vibrations of the pyrrolidine ring could be more easily identified using Raman spectroscopy.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 | Weak to Medium | Weak |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong | Strong |

| N-H Bend | Secondary Amine (Pyrrolidine) | 1550 - 1650 | Variable | Weak |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1480 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ether | 1050 - 1150 | Strong | Weak |

| C-N Stretch | Cyclic Amine (Pyrrolidine) | 1020 - 1250 | Medium | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if suitable derivatives can be crystallized)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For chiral molecules such as this compound, which possesses a stereocenter at the C3 position of the pyrrolidine ring, single-crystal X-ray diffraction is uniquely capable of determining the absolute stereochemistry.

The primary prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. Obtaining such crystals from liquid amines like this compound can be challenging. A common and effective strategy to induce crystallization is to convert the amine into a salt by reacting it with a suitable acid. The resulting ionic character often enhances the crystal lattice energy, promoting the formation of well-ordered crystals. The choice of the counter-ion from the acid can be crucial in influencing the crystal packing. Studies on other chiral amines have shown that both achiral and chiral acids can be used to form crystalline salts suitable for X-ray analysis.

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be calculated.

For determining the absolute configuration of a chiral molecule, the phenomenon of anomalous scattering is utilized. This is most effective when the X-ray wavelength is appropriately chosen, especially when heavier atoms (like sulfur or halides) are present in the structure. If the molecule itself only contains light atoms (C, H, N, O), it is often necessary to form a derivative with a heavier element or use a specific X-ray source (e.g., copper radiation) to obtain reliable assignment of the absolute stereochemistry. The successful crystallographic analysis of numerous pyrrolidine derivatives demonstrates the feasibility of this approach for confirming

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes to 3-(4-Methoxybutyl)pyrrolidine

The synthesis of pyrrolidine (B122466) scaffolds is a cornerstone of medicinal and materials chemistry. Future efforts for preparing this compound should prioritize methods that align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Promising sustainable strategies could include:

Biocatalytic Approaches: The use of enzymes offers high selectivity under mild conditions. Recently, engineered cytochrome P411 variants have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high efficiency and enantioselectivity (up to 74% yield and 99:1 er). acs.orgnih.govcaltech.edu This "new-to-nature" enzymatic reaction could be adapted for the synthesis of this compound from a suitable linear azide (B81097) precursor, offering a green route to enantioenriched products. Other biocatalytic methods, such as those using laccases for oxidative coupling reactions, could also be explored. rsc.org

Catalytic C-H Amination: Transition metal-catalyzed intramolecular C-H amination represents an atom-economical strategy. Catalysts based on copper, iron, and iridium have been developed for the synthesis of pyrrolidines from readily available starting materials. nih.govorganic-chemistry.orgacs.org For instance, a copper-catalyzed method for the amination of unactivated C(sp³)-H bonds provides good yields and tolerates various functional groups. organic-chemistry.org Applying such a catalyst to a precursor containing the 4-methoxybutyl group could provide a direct and efficient cyclization pathway.

Use of Green Solvents and Conditions: Research into domino reactions in environmentally benign solvents like ethanol/water mixtures has proven effective for creating complex pyrrolidine structures without the need for catalysts or chromatographic purification. rsc.org Similarly, the use of ultrasound has been shown to promote the synthesis of pyrrolidinone derivatives efficiently and quickly under green conditions. rsc.org These principles could be applied to develop a one-pot synthesis for this compound.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Key Features | Potential Precursor for this compound | References |

| Biocatalytic C-H Amination | High enantioselectivity, mild reaction conditions, uses engineered enzymes (e.g., P411 variants). | An acyclic alkyl azide with a 4-methoxybutyl moiety. | acs.orgnih.govcaltech.edu |

| Copper-Catalyzed C-H Amination | High regioselectivity, good functional group tolerance, atom-economical. | An N-haloamide substrate with a 4-methoxybutyl side chain. | nih.govorganic-chemistry.orgacs.org |

| Domino Reaction in Green Solvents | Catalyst-free, performed in EtOH/H₂O, high yields, simple work-up. | A multi-component reaction involving a precursor for the 4-methoxybutyl side chain. | rsc.org |

| Photo-promoted Ring Contraction | Uses abundant pyridine (B92270) starting materials, broad substrate scope, high functional group compatibility. | A suitably substituted pyridine reacted with a silylborane reagent. | nih.govosaka-u.ac.jp |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely unexplored. Future research should aim to understand and exploit the reactivity of both the pyrrolidine ring and its methoxybutyl substituent, opening doors to new derivatives and applications.

Key areas for exploration include:

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds. Recent studies have demonstrated the redox-neutral α-C–H arylation of pyrrolidines using quinone monoacetals. rsc.org Furthermore, palladium-catalyzed arylation at the C4 position of the pyrrolidine ring has been achieved with the help of a directing group. acs.org Applying these methods to this compound could generate novel derivatives with substitution at various points on the ring, which would be valuable for structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov

Ring-Opening Reactions: The selective cleavage of the C-N bonds in the pyrrolidine ring can lead to valuable linear amine derivatives. For instance, N-alkyl pyrrolidines have been shown to undergo selective ring-opening with chloroformates to yield 4-chlorobutyl carbamates, a transformation whose pathway is supported by DFT calculations. acs.org More recent work has focused on the deconstructive functionalization of unstrained C-N bonds. researchgate.net Investigating the ring-opening reactions of this compound could provide access to unique 1,4-bifunctionalized linear compounds that are otherwise difficult to synthesize.

Transformations of the Side Chain: The 4-methoxybutyl side chain offers another site for chemical modification. For example, ether cleavage could yield a terminal alcohol, which could then be further functionalized into esters, halides, or other groups, expanding the chemical diversity of the scaffold.

Table 2: Proposed Chemical Transformations for this compound

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Product Class | References |

| α-C–H Arylation | C2 or C5 of pyrrolidine ring | Quinone monoacetal, aryl nucleophile, DABCO | 2-Aryl-3-(4-methoxybutyl)pyrrolidines | rsc.org |

| C4-C–H Arylation | C4 of pyrrolidine ring | Pd(OAc)₂, aminoquinoline directing group, aryl iodide | 4-Aryl-3-(4-methoxybutyl)pyrrolidines | acs.org |

| Ring-Opening | Pyrrolidine C-N bonds | Isopropyl chloroformate | N-(4-chlorobutyl)-N-(4-methoxybutyl)carbamates | acs.org |

| Ether Cleavage | Methoxy (B1213986) group on side chain | BBr₃ or other ether cleavage agents | 4-(Pyrrolidin-3-yl)butan-1-ol | N/A |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the synthesis and derivatization of this compound, modern high-throughput technologies should be employed. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, scalability, and speed.

Continuous Flow Synthesis: The synthesis of N-heterocycles, including pyrrolidines, has been successfully demonstrated in continuous flow systems. frontiersin.orgthieme-connect.combohrium.com These systems allow for precise control over reaction parameters like temperature and pressure, leading to cleaner reactions and higher yields. acs.orgrsc.org For example, a flow protocol for constructing α-chiral pyrrolidines was developed that achieved high yields and superior diastereocontrol with reaction times under 150 seconds, and was scalable to a throughput of 7.45 g/h. rsc.org A similar setup could be designed for the large-scale, efficient production of this compound. Photochemical reactions in flow have also been used to create rigid pyrrolidine analogues, a technique that could be adapted for derivatization. acs.org

Automated Library Synthesis: To explore the chemical space around this scaffold, automated synthesis platforms can be used to create large libraries of derivatives. nih.gov By combining a core synthesis of this compound with automated parallel synthesis techniques, a wide range of functional groups can be introduced at various positions. This approach is invaluable for drug discovery, allowing for the rapid generation and screening of thousands of discrete compounds. nih.govresearchgate.net

Advanced Computational Modeling for Deeper Understanding of Structure-Reactivity Relationships and Design Principles

Computational chemistry provides powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating discovery.

Conformational Analysis and Reactivity Prediction: The three-dimensional shape and conformational flexibility of this compound will significantly influence its reactivity and biological activity. Computational methods like Density Functional Theory (DFT) can be used to model the stable conformations of the molecule and to predict the regioselectivity of reactions like C-H functionalization. acs.org Such models can explain experimental outcomes, as seen in studies of pyrrolidine ring-opening, where DFT calculations clarified the dependence of the reaction pathway on the N-alkyl substituent. acs.org

Structure-Activity Relationship (SAR) Modeling: If this compound or its derivatives show biological activity, computational tools can be used to build SAR models. mdpi.comnih.gov Molecular docking studies, which predict how a molecule binds to a biological target, can be correlated with experimental data to understand the key interactions driving activity. A significant correlation has been found between calculated binding energies (ΔG) and the inhibitory activity of certain pyrrolidine derivatives, demonstrating the predictive power of this approach. mdpi.com These models can then be used to design new derivatives with improved potency and selectivity.

Q & A

Q. How is 3-(4-Methoxybutyl)pyrrolidine synthesized, and what reaction conditions optimize yield?

The compound is typically synthesized via alkylation of pyrrolidine with 4-methoxybutyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). Microwave-assisted synthesis (140°C, 2–5 minutes under argon) improves reaction efficiency and purity . Yield optimization requires stoichiometric control of the alkylating agent and inert atmosphere to prevent side reactions. Post-synthesis purification involves silica gel chromatography (ethyl acetate/hexane gradients) .

Q. What spectroscopic methods confirm the structure of this compound?

- NMR : H NMR confirms the methoxy group (δ 3.3 ppm, singlet) and pyrrolidine protons (δ 1.5–2.8 ppm, multiplet). C NMR identifies the methoxy carbon (δ 55 ppm) and quaternary carbons.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 171.23 (CHNO) .

- FTIR : Stretching vibrations at 2800 cm (C-H alkane) and 1100 cm (C-O methoxy) .

Q. How does the 4-methoxybutyl substituent influence solubility and bioavailability?

The methoxy group enhances hydrophilicity via hydrogen bonding, while the butyl chain increases lipid solubility, balancing logP for blood-brain barrier penetration. In vitro assays (e.g., PAMPA) show bioavailability improvements over non-methoxy analogs .

Q. What role does this compound play in organic synthesis?

It serves as a chiral building block for nitrogen-containing heterocycles. For example, alkylation at the pyrrolidine nitrogen enables access to proline derivatives or spirocyclic compounds via ring-closing metathesis .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and serotonin receptors?

- Radioligand Binding Assays : Use H-5HT (serotonin) in HEK293 cells expressing 5-HT receptors. Competitive binding curves (IC) quantify affinity.

- Functional Assays : Measure cAMP inhibition (Gi-coupled) or calcium flux (Gq-coupled) via BRET or FLIPR .

- Molecular Dynamics : Simulate docking poses using homology models of 5-HT receptors to identify key binding residues (e.g., Asp3.32) .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., in vitro binding vs. in vivo behavioral tests) to identify assay-specific artifacts.

- Isomer Purity : Chiral HPLC separates enantiomers, as biological activity often differs between (R)- and (S)-forms .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How do structural modifications (e.g., fluorination) impact the bioactivity of this compound?

Fluorine substitution at the phenyl ring (cf. 3-(4-Fluorophenyl)pyrrolidine) increases metabolic stability (CYP450 resistance) and lipophilicity (logP +0.5), enhancing CNS penetration. However, steric bulk from trifluoroethyl groups (e.g., 3-(2,2,2-trifluoroethyl)pyrrolidine) may reduce receptor binding .

Q. What analytical methods quantify this compound in complex matrices?

- HPLC-UV : C18 column, mobile phase: 60:40 acetonitrile/20 mM ammonium acetate (pH 4.5), λ = 254 nm. LOD: 0.1 µg/mL .

- LC-MS/MS : MRM transitions m/z 171 → 98 (quantifier) and 171 → 72 (qualifier) in positive ion mode. Validated per ICH guidelines for linearity (R > 0.99) .

Q. How can computational modeling predict the pharmacokinetics of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.